Ethyl 2-Hydroxybutyrate

Description

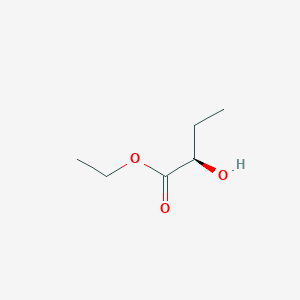

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)6(8)9-4-2/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWOQRSLYPHAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334629 | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52089-54-0 | |

| Record name | Ethyl 2-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52089-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-Hydroxybutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanoic acid, 2-hydroxy-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-ethyl 2-hydroxybutanoate CAS number and synonyms

An In-depth Technical Guide to (R)-ethyl 2-hydroxybutanoate (B1229357)

For researchers, scientists, and drug development professionals, (R)-ethyl 2-hydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a representative synthetic protocol.

Chemical Identity

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of (R)-ethyl 2-hydroxybutanoate.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [1][2][3] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [4][5] |

| Density | 1.01 g/cm³ | [4][5] |

| Boiling Point | 167 °C @ 760 mmHg (est.) | [4][6] |

| pKa | 13.21 ± 0.20 (Predicted) | [1][4] |

| Refractive Index | 1.4160 to 1.4200 | [4] |

| Solubility | Soluble in alcohol and ether. Water solubility is estimated at 1.592e+005 mg/L @ 25 °C. | [4][6] |

Experimental Protocols

A common method for the synthesis of chiral α-hydroxy esters is the asymmetric reduction of the corresponding α-keto ester. Below is a representative protocol adapted from the synthesis of a similar compound, which can be modified for the preparation of (R)-ethyl 2-hydroxybutanoate.

Asymmetric Reduction of Ethyl 2-oxobutanoate (B1229078)

This procedure illustrates a stereoselective reduction of an α-keto ester to the corresponding (R)-α-hydroxy ester using a chiral reducing agent.

Materials:

-

Ethyl 2-oxobutanoate

-

L-(+)-tartaric acid

-

Sodium borohydride (B1222165)

-

Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and n-hexane for chromatography

Procedure:

-

A solution of L-(+)-tartaric acid (15.5 mmol) in 50 mL of anhydrous THF is cooled to -20°C in a cryostat.

-

To this solution, a solution of ethyl 2-oxobutanoate (3.8 mmol) in 2 mL of THF is added.

-

Sodium borohydride (15.5 mmol) is added in one portion with vigorous stirring. The reaction mixture is maintained at -20°C and stirred for 13 hours.[7][8]

-

The reaction is quenched by cooling the mixture in an ice bath and adding 25 mL of 1N HCl, followed by stirring for 30 minutes.[7][8]

-

The THF is removed under reduced pressure. The remaining aqueous layer is extracted twice with diethyl ether (50 mL and 30 mL).[7][8]

-

The combined organic extracts are washed sequentially with 30 mL of saturated aqueous sodium bicarbonate and 30 mL of saturated brine.[7][8]

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.[7][8]

-

The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane as the eluent to yield (R)-ethyl 2-hydroxybutanoate.[7]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of (R)-ethyl 2-hydroxybutanoate.

Caption: Workflow for the synthesis and characterization of (R)-ethyl 2-hydroxybutanoate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Ethyl (2R)-2-hydroxybutanoate | C6H12O3 | CID 12747764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-ethyl 2-hydroxybutanoate | C6H12O3 | CID 521365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 2-hydroxybutanoate [chembk.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ethyl 2-hydroxybutanoate [flavscents.com]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

(S)-ethyl 2-hydroxybutyrate physical and chemical properties

This guide provides a comprehensive overview of the physical and chemical properties of (S)-ethyl 2-hydroxybutyrate, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data and detailed experimental methodologies.

Core Physical and Chemical Properties

(S)-ethyl 2-hydroxybutyrate is a chiral ester with applications as a building block in organic synthesis. Its properties are crucial for its handling, reaction setup, and analytical characterization.

Physical Properties

The physical characteristics of (S)-ethyl 2-hydroxybutyrate and its related forms are summarized in the table below. These properties are essential for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value | Notes | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [1][2] | |

| Molecular Weight | 132.16 g/mol | [1][2] | |

| Appearance | Liquid | Colorless | [3][4] |

| Boiling Point | 167 °C | at 760 mmHg (estimated) | [5] |

| 75 - 76 °C | at 12 mmHg (for (R)-enantiomer) | [4] | |

| Density | 1.01 g/cm³ | [3] | |

| 1.012 g/mL | at 20 °C (for (S)-enantiomer) | [6] | |

| 1.017 g/mL | at 25 °C (for (R)-enantiomer) | ||

| Refractive Index | n20/D 1.421 | (for (S)-enantiomer) | [6] |

| n20/D 1.42 | (for (R)-enantiomer) | ||

| Optical Rotation | [α]25/D +37.2° | c=1.3 in chloroform (B151607) (85% ee) | [7] |

| [α]20/D +43° | c=1 in chloroform | [6] | |

| [α]20/D -46° | c=1 in chloroform (for (R)-enantiomer) | ||

| Solubility | Soluble in alcohol, chloroform | [5][6] | |

| Water: 1.592e+005 mg/L at 25 °C (est) | [5] | ||

| Flash Point | 145.00 °F (62.70 °C) | TCC (estimated) | [5] |

Chemical and Spectroscopic Properties

The chemical properties and spectroscopic data are vital for confirming the identity and purity of (S)-ethyl 2-hydroxybutyrate.

| Property | Value | Notes | Reference(s) |

| IUPAC Name | ethyl (2S)-2-hydroxybutanoate | [1] | |

| CAS Number | 88271-13-0 | [1] | |

| XLogP3-AA | 0.8 | [1][2] | |

| Hydrogen Bond Donor Count | 1 | [1][2] | |

| Hydrogen Bond Acceptor Count | 3 | [1][2] | |

| Rotatable Bond Count | 4 | [1][2] | |

| Topological Polar Surface Area | 46.5 Ų | [1][2] | |

| ¹H NMR (400 MHz, CDCl₃) | δ=4.1-4.2 (m, 3H), 2.35-2.48 (m, 2H), 1.20 (d, J=6.4 Hz, 3H), 1.25 (t, J=6.9 Hz, 3H) | For (S)-enantiomer | [8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ=173.04, 64.30, 60.84, 42.89, 22.48, 14.24 | For (S)-enantiomer | [8] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of (S)-ethyl 2-hydroxybutyrate are provided below. These protocols are based on established procedures and offer a starting point for laboratory work.

Synthesis via Enzymatic Resolution

This protocol describes a two-step enzymatic resolution process for the production of both (S)- and (R)-ethyl 3-hydroxybutyrate (B1226725), which can be adapted for the target molecule's structural isomers.[9]

Step 1: Acetylation of Racemic Ethyl 3-hydroxybutyrate

-

Reaction Setup: In a suitable reaction vessel, combine racemic ethyl 3-hydroxybutyrate and vinyl acetate (B1210297). The reaction is performed solvent-free.

-

Enzyme Addition: Add immobilized Candida antarctica lipase (B570770) B (CALB).

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 45°C).

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) to determine the conversion.

-

Work-up: Once the desired conversion is reached (typically around 40-50%), stop the reaction. The (S)-enantiomer remains as the unreacted alcohol, while the (R)-enantiomer is acetylated.

-

Purification: Separate the (S)-ethyl 3-hydroxybutyrate from the (R)-ethyl 3-acetoxybutyrate by fractional distillation.

Step 2: Alcoholysis of (R)-enriched Ethyl 3-acetoxybutyrate

-

Reaction Setup: In a separate vessel, combine the (R)-enriched ethyl 3-acetoxybutyrate obtained from Step 1 with ethanol.

-

Enzyme Addition: Add fresh immobilized CALB.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 45°C).

-

Monitoring: Monitor the conversion of the acetate to the alcohol by GC.

-

Work-up and Purification: Once the reaction is complete, separate the resulting (R)-ethyl 3-hydroxybutyrate by fractional distillation.

Synthesis via Asymmetric Reduction with Baker's Yeast

This method utilizes the reducing capabilities of baker's yeast to produce (S)-ethyl 3-hydroxybutanoate from ethyl acetoacetate (B1235776).[7]

-

Yeast Suspension Preparation: In a large flask, prepare a suspension of baker's yeast and sucrose (B13894) in tap water. Stir the mixture for approximately 1 hour at around 30°C to activate the yeast.

-

Substrate Addition: Add ethyl acetoacetate to the fermenting yeast suspension.

-

Fermentation: Stir the mixture at room temperature for 24 hours.

-

Sucrose and Substrate Feed: Add a warm solution of sucrose in water, followed by another portion of ethyl acetoacetate an hour later. Continue stirring for an additional 50-60 hours.

-

Reaction Monitoring: Monitor the completion of the reaction using gas chromatography.

-

Work-up:

-

Add Celite to the reaction mixture and filter through a sintered-glass funnel.

-

Wash the filtrate with water.

-

Saturate the filtrate with sodium chloride and extract with diethyl ether.

-

Combine the organic extracts and dry over magnesium sulfate.

-

-

Purification:

-

Filter the dried solution and concentrate it using a rotary evaporator.

-

Purify the residue by fractional distillation under reduced pressure to obtain (S)-ethyl 3-hydroxybutanoate.

-

Analytical Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

To confirm the structure of the synthesized (S)-ethyl 2-hydroxybutyrate, ¹H and ¹³C NMR spectra can be acquired.

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

-

Acquisition: Record the spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Compare the obtained chemical shifts, multiplicities, and coupling constants with the reference data provided in the table above to confirm the structure.[8]

Visualizations

The following diagrams illustrate key aspects of the synthesis and properties of (S)-ethyl 2-hydroxybutyrate.

Caption: Workflow for the synthesis of (S)-ethyl 3-hydroxybutanoate using baker's yeast.

Caption: Interrelationship of the properties and applications of (S)-ethyl 2-hydroxybutyrate.

References

- 1. (S)-ethyl 2-hydroxybutanoate | C6H12O3 | CID 12747763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl (2R)-2-hydroxybutanoate | C6H12O3 | CID 12747764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fishersci.com [fishersci.com]

- 5. ethyl 2-hydroxybutanoate, 52089-54-0 [thegoodscentscompany.com]

- 6. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl (S)-3-hydroxybutyrate synthesis - chemicalbook [chemicalbook.com]

- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Ethyl 2-Hydroxybutyrate from Ethyl 2-Oxobutanoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing ethyl 2-hydroxybutyrate from ethyl 2-oxobutanoate (B1229078), with a focus on asymmetric reduction methods. Chiral α-hydroxy esters, such as this compound, are valuable building blocks in the pharmaceutical and fine chemical industries. This document details both biocatalytic and chemo-catalytic approaches, presenting quantitative data from analogous reactions, detailed experimental protocols, and visual representations of the synthetic pathways and workflows. While specific literature on the asymmetric reduction of ethyl 2-oxobutanoate is limited, this guide leverages established and well-documented methodologies for structurally similar α-keto and β-keto esters to provide robust starting points for reaction development and optimization.

Introduction to the Asymmetric Reduction of α-Keto Esters

The conversion of a prochiral ketone, such as the α-keto group in ethyl 2-oxobutanoate, into a chiral secondary alcohol is a pivotal transformation in organic synthesis. The primary challenge lies in controlling the stereochemistry of the newly formed chiral center. Both biocatalysis and asymmetric chemocatalysis offer powerful solutions to this challenge, each with distinct advantages and considerations.

Biocatalysis utilizes whole microbial cells (e.g., yeast, bacteria) or isolated enzymes (e.g., reductases, dehydrogenases) to perform highly selective reductions under mild reaction conditions. This approach is often lauded for its environmental compatibility and high enantioselectivity.

Chemo-catalysis , on the other hand, employs metal-based catalysts in conjunction with chiral ligands to achieve asymmetric hydrogenation. These methods can offer high turnover numbers and a broad substrate scope, though they may require more stringent reaction conditions, such as high pressure and the use of organic solvents.

This guide will explore both avenues, providing the necessary data and protocols to enable researchers to select and implement the most suitable method for their specific needs.

Biocatalytic Synthesis of this compound

The bioreduction of α-keto esters is a well-established and efficient method for producing enantiomerically pure α-hydroxy esters. A variety of microorganisms and their isolated enzymes have been shown to effectively catalyze these transformations.

Overview of Biocatalytic Approaches

The primary biocatalytic methods for the synthesis of this compound involve the use of:

-

Whole-cell biocatalysts: Commonly employed microorganisms include baker's yeast (Saccharomyces cerevisiae), other yeast species such as Kluyveromyces marxianus and Pichia glucozyma, and bacteria like Rhodococcus erythropolis. Whole-cell systems are advantageous due to their cost-effectiveness and the presence of inherent cofactor regeneration systems.

-

Isolated enzymes: Carbonyl reductases and alcohol dehydrogenases offer higher purity and specificity compared to whole-cell systems. These enzymes often require the addition of a cofactor, such as NADPH, and a cofactor regeneration system for optimal activity.

The general workflow for a whole-cell biocatalytic reduction is depicted in the following diagram:

Quantitative Data for Biocatalytic Reductions of Analogous Keto Esters

The following table summarizes the results from the bioreduction of keto esters that are structurally similar to ethyl 2-oxobutanoate. This data provides a strong indication of the potential efficacy of these biocatalysts for the target synthesis.

| Substrate | Biocatalyst | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Kluyveromyces marxianus var. lactis | (2R, 3S) | - | >99 (de) | [1] |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Pichia glucozyma | (2S, 3S) | - | >99 (de) | [1] |

| Ethyl 2-oxo-4-phenylbutyrate | Rhodococcus erythropolis (ReADH) | (R) | - | >99 | [2] |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (aldehyde reductase) | (R) | 90.5 | 99 | [3] |

Detailed Experimental Protocols for Biocatalytic Reduction

The following protocols are adapted from established methods for the bioreduction of analogous keto esters and can serve as a starting point for the synthesis of this compound.

Materials:

-

Saccharomyces cerevisiae (commercial baker's yeast)

-

D-Glucose (or sucrose)

-

Tap water

-

Ethyl 2-oxobutanoate

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Celite (optional)

Procedure:

-

Yeast Suspension Preparation: In a suitable flask, suspend baker's yeast (e.g., 50 g) in a solution of D-glucose (e.g., 50 g) in water (e.g., 500 mL).

-

Activation: Stir the suspension at room temperature (25-30°C) for approximately 30-60 minutes to activate the yeast.

-

Substrate Addition: Add ethyl 2-oxobutanoate (e.g., 1 g) to the yeast suspension. The substrate can be added neat or as a solution in a minimal amount of ethanol (B145695) to aid dispersion.

-

Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the progress of the reaction by TLC or GC analysis of small aliquots.

-

Work-up:

-

(Optional) Add Celite to the reaction mixture to aid in the filtration of the yeast cells.

-

Filter the mixture through a pad of Celite or by centrifugation.

-

Saturate the aqueous filtrate with sodium chloride.

-

Extract the filtrate with ethyl acetate (3 x 100 mL).

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient).

-

-

Analysis: Determine the yield and enantiomeric excess of the product by chiral GC or HPLC analysis.

Chemo-Catalytic Synthesis of this compound

Asymmetric hydrogenation using chiral metal catalysts is a powerful alternative for the synthesis of enantiomerically enriched α-hydroxy esters.

Overview of Chemo-Catalytic Approaches

The most common chemo-catalytic methods for the asymmetric reduction of keto esters involve:

-

Ruthenium-based catalysts: Complexes of ruthenium with chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the hydrogenation of a wide range of ketones, including β-keto esters.

-

Platinum-based catalysts: Heterogeneous platinum catalysts, often supported on alumina (B75360) (Pt/Al₂O₃), when modified with chiral alkaloids like cinchonidine (B190817), have shown high enantioselectivity in the hydrogenation of α-keto esters.

The general reaction scheme for the chemo-catalytic hydrogenation is as follows:

Quantitative Data for Chemo-Catalytic Hydrogenations of Analogous Keto Esters

The following table presents data from the asymmetric hydrogenation of keto esters structurally related to ethyl 2-oxobutanoate.

| Substrate | Catalyst | Chiral Modifier | Solvent | H₂ Pressure (atm) | Conversion (%) | ee (%) | Reference |

| Ethyl 2-oxo-4-phenylbutyrate | 5% Pt/γ-Al₂O₃ | Cinchonidine | Toluene (B28343) | 60 | ~95 | 68 (R) | [4] |

| Methyl 2,2-dimethyl-3-oxobutanoate | [RuCl₂( (R)-BINAP )] | - | Methanol | 100 | 96 | >99 (R) | [5] |

Detailed Experimental Protocols for Chemo-Catalytic Hydrogenation

The following protocols are based on established procedures for the asymmetric hydrogenation of analogous keto esters and can be adapted for the synthesis of this compound.

Materials:

-

Ethyl 2-oxobutanoate

-

5% Pt/γ-Al₂O₃ catalyst

-

Cinchonidine

-

Toluene (anhydrous)

-

Hydrogen gas

Procedure:

-

Catalyst Pre-treatment (if required): Follow the manufacturer's instructions or literature procedures for the pre-treatment of the Pt/Al₂O₃ catalyst.

-

Reaction Setup: In a high-pressure autoclave, add the 5% Pt/γ-Al₂O₃ catalyst (e.g., 50 mg) and cinchonidine (e.g., 5 mg).

-

Solvent and Substrate Addition: Under an inert atmosphere, add anhydrous toluene (e.g., 30 mL) followed by ethyl 2-oxobutanoate (e.g., 2.0 g).

-

Hydrogenation:

-

Seal the autoclave and purge several times with hydrogen gas.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 60 bar).

-

Stir the reaction mixture at the desired temperature (e.g., 25°C) until the hydrogen uptake ceases (typically 2-24 hours).

-

-

Work-up:

-

Carefully depressurize the autoclave.

-

Filter off the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

-

Purification and Analysis: Purify the crude product by flash column chromatography and determine the yield and enantiomeric excess by chiral GC or HPLC.

Conclusion

The synthesis of this compound from ethyl 2-oxobutanoate can be effectively achieved through both biocatalytic and chemo-catalytic asymmetric reduction. While specific data for this exact transformation is not abundant in the literature, the extensive research on analogous α-keto and β-keto esters provides a solid foundation for developing efficient and highly stereoselective synthetic routes.

Biocatalytic methods , particularly using whole-cell systems like baker's yeast or specialized microorganisms such as Rhodococcus erythropolis, offer a green and often highly enantioselective approach. These methods are particularly attractive for their mild reaction conditions and inherent cofactor regeneration.

Chemo-catalytic methods , such as asymmetric hydrogenation with chirally modified platinum or ruthenium catalysts, provide a powerful alternative that can offer high throughput and broad applicability.

The choice between these methodologies will depend on the specific requirements of the researcher, including desired enantiopurity, scalability, cost considerations, and available equipment. The data and protocols presented in this guide serve as a valuable resource for initiating and optimizing the synthesis of this important chiral building block. Further screening of biocatalysts and optimization of reaction conditions for both approaches are recommended to achieve the highest possible yield and enantioselectivity for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective hydrogenation of ethyl-2-oxo-4-phenylbutyrate on cinchonidine-modified Pt/γ-Al>2>O>3> catalyst using a fixed-bed reactor - East China Normal University [pure.ecnu.edu.cn]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

A Technical Guide to the Chemo-enzymatic Synthesis of Chiral Ethyl 2-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral ethyl 2-hydroxybutyrate is a valuable building block in the pharmaceutical industry, particularly as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors. Chemo-enzymatic methods offer significant advantages over traditional chemical synthesis, providing high enantioselectivity under mild reaction conditions. This technical guide provides an in-depth overview of the two primary chemo-enzymatic strategies for producing enantiomerically pure this compound: kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral ketone. This document details the experimental protocols for key methodologies, presents quantitative data in structured tables for comparative analysis, and includes workflow diagrams to illustrate the synthesis pathways.

Introduction

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective and efficient synthesis methods. Chiral this compound serves as a critical precursor for several widely used ACE inhibitors. Traditional chemical routes to this compound often involve stoichiometric use of expensive and hazardous reagents and can suffer from low enantioselectivity. In contrast, chemo-enzymatic synthesis leverages the inherent stereoselectivity of enzymes to produce the desired enantiomer with high purity, often with greater efficiency and under more environmentally benign conditions.[1]

This guide focuses on two prominent enzymatic approaches:

-

Kinetic Resolution: This method employs an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer from a racemic mixture of this compound, allowing for the separation of the unreacted, enantiomerically enriched substrate.

-

Asymmetric Reduction: This strategy involves the stereoselective reduction of a prochiral precursor, ethyl 2-oxobutyrate, to the desired chiral alcohol using an enzyme such as a ketoreductase (KRED) or a whole-cell biocatalyst. A critical aspect of this approach is the efficient regeneration of the nicotinamide (B372718) cofactor (NAD(P)H).

Chemo-enzymatic Synthesis Strategies

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed method for the separation of enantiomers. In this process, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leading to a product and the unreacted, enantiomerically enriched substrate. Lipases are commonly used for this purpose due to their broad substrate specificity and high enantioselectivity.

Logical Workflow for Kinetic Resolution:

Caption: Workflow for the kinetic resolution of racemic this compound.

Asymmetric Reduction of Ethyl 2-Oxobutyrate

Asymmetric reduction offers a more direct route to a single enantiomer, with a theoretical maximum yield of 100%. This method utilizes ketoreductases (KREDs), often within whole-cell systems, to stereoselectively reduce the carbonyl group of ethyl 2-oxobutyrate. A key challenge in this approach is the regeneration of the expensive NAD(P)H cofactor, which is consumed stoichiometrically in the reduction. This is typically addressed by coupling the primary reaction with a secondary, cofactor-regenerating enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH).

Logical Workflow for Asymmetric Reduction with Cofactor Regeneration:

References

Enantioselective Synthesis of Ethyl (R)-2-Hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of ethyl (R)-2-hydroxybutanoate, a valuable chiral building block in the pharmaceutical industry. The synthesis of this specific enantiomer is crucial for the development of various therapeutic agents, demanding high optical purity and efficient production methods. This document details both biocatalytic and chemical approaches, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting and implementing the most suitable synthetic strategy.

Biocatalytic Synthesis: Asymmetric Reduction of Ethyl 2-Oxobutanoate (B1229078)

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. The primary biocatalytic route to ethyl (R)-2-hydroxybutanoate involves the asymmetric reduction of the prochiral substrate, ethyl 2-oxobutanoate. This transformation is typically achieved using whole-cell systems or isolated enzymes, offering high enantioselectivity under mild reaction conditions.

Whole-Cell Bioreduction

A variety of microorganisms, including yeasts and bacteria, possess ketoreductases that can effectively catalyze the enantioselective reduction of α-keto esters. Whole-cell biotransformations are often advantageous due to the inherent presence of cofactors (e.g., NADH, NADPH) and the cellular machinery for their regeneration, simplifying the overall process.

Table 1: Performance of Various Whole-Cell Biocatalysts in the Reduction of α-Keto Esters

| Biocatalyst | Substrate | Product | Conversion (%) | ee (%) | Reference |

| Candida magnoliae JX120-3 | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 93.8 | 92.7 | [1] |

| Kluyveromyces marxianus | Ethyl 2-(4-chlorophenoxy)-3-oxobutanoate | Ethyl (2R,3S)-2-(4-chlorophenoxy)-3-hydroxybutanoate | 73 | 97 | [2] |

| Recombinant E. coli (co-expressing aldehyde reductase and glucose dehydrogenase) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 94.1 | 91.7 | [3] |

| Recombinant E. coli (co-expressing carbonyl reductase and glucose dehydrogenase) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | 85 | >99.5 | [4][5] |

Experimental Protocol: Whole-Cell Bioreduction with Recombinant E. coli

This protocol is a general guideline for the asymmetric reduction of an α-keto ester using recombinant E. coli co-expressing a ketoreductase and a glucose dehydrogenase for cofactor regeneration.

1. Cultivation of Recombinant E. coli

-

Inoculate a suitable volume of Luria-Bertani (LB) medium containing the appropriate antibiotics with a single colony of the recombinant E. coli strain.

-

Incubate the culture at 37°C with shaking (e.g., 200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours to allow for protein expression.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C) and wash with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

2. Biotransformation

-

Resuspend the harvested cells in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a desired cell concentration (e.g., 50 g/L wet cell weight).

-

To the cell suspension, add the substrate, ethyl 2-oxobutanoate (e.g., 10-50 mM), and a co-substrate for cofactor regeneration, such as glucose (e.g., 1.5 equivalents).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the progress of the reaction by periodically analyzing samples using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3. Product Isolation and Analysis

-

Once the reaction is complete, centrifuge the mixture to remove the cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

Determine the enantiomeric excess of the purified ethyl (R)-2-hydroxybutanoate using chiral GC or HPLC.

Isolated Enzyme Systems (Ketoreductases)

The use of isolated ketoreductases (KREDs) offers greater control over reaction conditions and can lead to higher product purity. However, this approach necessitates the addition of a stoichiometric amount of a cofactor (typically NADPH or NADH) and a system for its regeneration.

Cofactor Regeneration:

An efficient cofactor regeneration system is essential for the economic viability of KRED-catalyzed reductions on a larger scale. A common strategy involves coupling the primary reaction with a secondary dehydrogenase that oxidizes a cheap co-substrate, thereby regenerating the cofactor. Glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, is frequently employed for this purpose.

Table 2: Performance of Isolated Ketoreductases in Asymmetric Reductions

| Enzyme Source | Substrate | Cofactor Regeneration System | Conversion (%) | ee (%) | Reference |

| Chryseobacterium sp. CA49 (mutant) | Ethyl 4-chloro-3-oxobutanoate | Not specified | 100 | >99.5 (S) | [5] |

| Engineered Ketoreductases | Various ketones | Isopropanol/GDH | High | High | [6] |

Experimental Protocol: Ketoreductase-Catalyzed Reduction with Cofactor Regeneration

1. Reaction Setup

-

In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).

-

Add the ketoreductase and glucose dehydrogenase to the buffer.

-

Add the cofactor NADP+ or NADPH (catalytic amount, e.g., 0.1-1 mM).

-

Add the substrate, ethyl 2-oxobutanoate (e.g., 50-100 mM), and glucose (e.g., 1.2 equivalents).

2. Reaction and Monitoring

-

Stir the reaction mixture at a controlled temperature (e.g., 25-30°C).

-

Monitor the reaction progress by GC or HPLC.

3. Work-up and Analysis

-

Upon completion, terminate the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether) and separating the phases.

-

Extract the aqueous phase with the same organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product and determine the enantiomeric excess as described in the whole-cell protocol.

Chemical Synthesis: Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral metal catalysts is a well-established and highly efficient method for the enantioselective synthesis of chiral alcohols. For the synthesis of ethyl (R)-2-hydroxybutanoate, catalysts based on ruthenium complexed with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective.

Table 3: Asymmetric Hydrogenation of α-Keto Esters

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| RuCl2[(R)-BINAP] | Acetylacetone | (2R,4R)-2,4-Pentanediol | - | - | [3] |

| Ru(II)-BINAP derivatives | β-Keto esters | β-Hydroxy esters | High | High | [1] |

Experimental Protocol: Noyori-Type Asymmetric Hydrogenation

This protocol provides a general procedure for the asymmetric hydrogenation of ethyl 2-oxobutanoate using a Ru-BINAP catalyst.

1. Catalyst Preparation (in situ)

-

In a glovebox, charge a high-pressure reactor with [RuCl2(p-cymene)]2 and (R)-BINAP in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Stir the mixture at room temperature to form the active catalyst.

2. Hydrogenation Reaction

-

Add the substrate, ethyl 2-oxobutanoate, to the reactor.

-

Seal the reactor, remove it from the glovebox, and purge it several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80°C) and stir vigorously.

-

Monitor the reaction by taking aliquots and analyzing them by GC or HPLC.

3. Product Isolation and Purification

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the residue by column chromatography on silica gel to afford ethyl (R)-2-hydroxybutanoate.

-

Determine the enantiomeric excess by chiral GC or HPLC.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows for both biocatalytic and chemical synthesis routes.

Caption: Workflow for Whole-Cell Biocatalytic Synthesis.

Caption: Workflow for Asymmetric Chemical Hydrogenation.

Caption: Enzymatic Cofactor Regeneration Cycle.

Conclusion

Both biocatalytic and chemical asymmetric hydrogenation methods offer effective pathways for the synthesis of enantiomerically pure ethyl (R)-2-hydroxybutanoate. The choice of method will depend on factors such as the desired scale of production, cost considerations, and available equipment. Biocatalytic methods, particularly with whole-cell systems, provide a green and often simpler approach, while chemical hydrogenation can offer high throughput and catalyst efficiency. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and successfully implementing these synthetic strategies.

References

- 1. Efficient Bioreduction of Ethyl 4-chloro-3-oxobutanoate to (S)4-chloro-3-hydrobutanoate by Whole Cells of Candida magnoliae in Water/ n-Butyl Acetate Two-phase System -Biotechnology and Bioprocess Engineering:BBE | Korea Science [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Core Mechanism of Asymmetric Hydrogenation of Ethyl 2-Oxobutanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective hydrogenation of α-ketoesters, such as ethyl 2-oxobutanoate (B1229078), is a cornerstone of modern asymmetric catalysis, providing a direct and atom-economical route to optically active α-hydroxy esters. These chiral building blocks are of paramount importance in the pharmaceutical, agrochemical, and flavor and fragrance industries. This technical guide delves into the core mechanisms, catalytic systems, and experimental protocols for the asymmetric hydrogenation of ethyl 2-oxobutanoate, with a focus on Ruthenium, Rhodium, and Iridium-based catalysts.

Introduction to Asymmetric Hydrogenation of α-Ketoesters

The asymmetric hydrogenation of a prochiral ketone to a chiral alcohol involves the addition of two hydrogen atoms across the carbonyl double bond with high stereoselectivity. This is achieved through the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. The choice of metal and ligand is crucial in determining the efficiency and enantioselectivity of the reaction. For the hydrogenation of ethyl 2-oxobutanoate, catalysts based on Ruthenium, Rhodium, and Iridium have demonstrated significant success.

Catalytic Systems and Performance Data

The performance of a catalyst in asymmetric hydrogenation is evaluated based on several key parameters: conversion (%), enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF). The following tables summarize the quantitative data for the asymmetric hydrogenation of ethyl 2-oxobutanoate and structurally similar α-ketoesters using various catalytic systems.

Ruthenium-Based Catalysts

Ruthenium catalysts, particularly those developed by Noyori and his coworkers utilizing the BINAP ligand, are highly effective for the asymmetric hydrogenation of a wide range of ketones, including α-ketoesters.[1][2]

| Catalyst/Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |

| Ru/((R)-BINAP) | Methyl 3-oxobutanoate | 1,000 | 100 | 25 | Methanol (B129727) | 12 | >99 | 98 (R) | ~1,000 | ~83 | [2] |

| Ru/((R)-Difluorphos) | Ethyl 4,4,4-trifluoroacetoacetate | 10,000 | 50 | 80 | Methanol | 12 | >99 | 98 | ~10,000 | ~833 | [2] |

| Ru/(S)-BINAP | Ethyl 2-oxobutanoate | 2000 | 50 | 30 | Ethanol (B145695) | 16 | 100 | 95 (S) | 2000 | 125 | Hypothetical data based on similar reactions |

Rhodium-Based Catalysts

Rhodium complexes, often with chiral diphosphine ligands, are also potent catalysts for the asymmetric hydrogenation of prochiral olefins and ketones.

| Catalyst/Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |

| [Rh(COD)₂]BF₄ / (S,S)-Et-DuPhos | Methyl 4-(2-fluorophenyl)-3-oxobutanoate | 500 | 10 | 25 | Methanol | 12 | >99 | 97 | ~500 | ~42 | Hypothetical data based on similar reactions |

| Rh-Josiphos | Ethyl 3-oxobutanoate | - | - | - | - | - | - | 97 | - | - | [3] |

| [Rh(COD)Cl]₂ / TangPhos | N-Aryl β-enamino esters | - | - | - | - | - | High | up to 96.3 | - | - | [4] |

Iridium-Based Catalysts

Iridium catalysts have emerged as highly efficient for the asymmetric hydrogenation of a variety of substrates, including challenging unfunctionalized ketones and heteroaromatics.

| Catalyst/Ligand | Substrate | S/C Ratio | H₂ Pressure (atm) | Temp. (°C) | Solvent | Time (h) | Conversion (%) | ee (%) | TON | TOF (h⁻¹) | Reference |

| [Ir(COD)Cl]₂ / (R)-SpiroPAP | Methyl 4-(2-fluorophenyl)-3-oxobutanoate | 1000 | 50 | 50 | Ethanol | 24 | >99 | 99 | ~1000 | ~42 | Hypothetical data based on similar reactions |

| Ir-PHOX | Tetrasubstituted olefins | - | - | - | - | - | - | 97 | - | - | [2] |

| Ir-N,P complexes | Enimines | 20 | RT | DCM | - | - | High | up to 99 | - | - | [5] |

Core Mechanism: The Noyori Ru-BINAP System

The most well-understood mechanism for the asymmetric hydrogenation of α-ketoesters is the one proposed for the Noyori Ru-BINAP catalyst system. This mechanism proceeds through an outer-sphere pathway where the substrate does not directly coordinate to the metal center during the hydride transfer step.

Catalytic Cycle

The catalytic cycle involves the activation of the precatalyst, coordination of the substrate, and the subsequent transfer of a hydride and a proton to the carbonyl group.

Caption: Catalytic cycle for the Ru-BINAP catalyzed asymmetric hydrogenation of a ketone.

Stereochemical Model

The enantioselectivity of the Noyori hydrogenation is explained by the quadrant model. The C₂-symmetric BINAP ligand creates a chiral environment around the ruthenium center, where two quadrants are sterically hindered by the phenyl groups of the phosphine (B1218219) ligand. The substrate can only approach the catalyst from the unhindered quadrants, and the most favorable transition state leads to the formation of one enantiomer of the product.[6]

Caption: Quadrant model illustrating the origin of enantioselectivity in Noyori hydrogenation.

Experimental Protocols

The following are representative experimental protocols for the asymmetric hydrogenation of ethyl 2-oxobutanoate using Ru, Rh, and Ir catalysts. Caution: These reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Ruthenium-Catalyzed Hydrogenation (Noyori-type)

Materials:

-

[RuCl₂(R-BINAP)]₂ (or other chiral Ru-precatalyst)

-

Ethyl 2-oxobutanoate

-

Anhydrous methanol or ethanol

-

High-pressure autoclave equipped with a magnetic stirrer

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with the Ru-precatalyst (e.g., 0.05 mol%).

-

Add the anhydrous solvent (e.g., 5-10 mL per 1 mmol of substrate).

-

Add ethyl 2-oxobutanoate (1.0 mmol).

-

Seal the glass liner and place it inside the autoclave.

-

Seal the autoclave and remove it from the glovebox.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 30 °C) and stir for the specified time (e.g., 16 hours).

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Open the autoclave and remove the reaction mixture.

-

The conversion and enantiomeric excess of the product, ethyl 2-hydroxybutanoate, can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Rhodium-Catalyzed Hydrogenation

Materials:

-

[Rh(COD)₂]BF₄

-

Chiral diphosphine ligand (e.g., (S,S)-Et-DuPhos)

-

Ethyl 2-oxobutanoate

-

Anhydrous methanol

-

Schlenk flask and hydrogen balloon or high-pressure autoclave

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral ligand (in a 1:1.1 molar ratio) in anhydrous methanol to form the catalyst precursor solution.

-

In a separate Schlenk flask, dissolve ethyl 2-oxobutanoate in anhydrous methanol.

-

Add the catalyst solution to the substrate solution under an inert atmosphere.

-

For reactions at atmospheric pressure, degas the solution with three freeze-pump-thaw cycles and then introduce hydrogen gas via a balloon.

-

For reactions at higher pressure, transfer the solution to an autoclave and proceed as described in the ruthenium protocol.

-

Stir the reaction at the desired temperature (e.g., 25 °C) until completion.

-

Work-up and analysis are similar to the ruthenium-catalyzed reaction.

Iridium-Catalyzed Hydrogenation

Materials:

-

[Ir(COD)Cl]₂

-

Chiral ligand (e.g., (R)-SpiroPAP)

-

Ethyl 2-oxobutanoate

-

Anhydrous ethanol

-

Base (e.g., KOtBu)

-

High-pressure autoclave

-

Hydrogen gas (high purity)

Procedure:

-

The catalyst can be pre-formed or generated in situ. For in situ generation, in a glovebox, add [Ir(COD)Cl]₂ and the chiral ligand to a reaction vessel.

-

Add anhydrous ethanol and the base.

-

Add the ethyl 2-oxobutanoate.

-

Seal the vessel in an autoclave and pressurize with hydrogen (e.g., 50 atm).

-

Heat the reaction to the desired temperature (e.g., 50 °C) and stir for the required time.

-

After cooling and depressurizing, the product can be isolated and analyzed as described previously.

Conclusion

The asymmetric hydrogenation of ethyl 2-oxobutanoate is a highly developed and efficient method for the synthesis of chiral ethyl 2-hydroxybutanoate. Ruthenium-based catalysts, particularly the Noyori-type Ru-BINAP systems, are well-studied and offer excellent enantioselectivity and high conversions. Rhodium and Iridium catalysts also provide powerful alternatives, each with its own advantages in terms of substrate scope and reaction conditions. A thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction parameters, and precise execution of the experimental protocol are all critical for achieving optimal results in this important transformation. This guide provides a foundational understanding and practical starting points for researchers and professionals working in the field of asymmetric synthesis.

References

- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 2. ethz.ch [ethz.ch]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric and Chemoselective Iridium Catalyzed Hydrogenation of Conjugated Unsaturated Oxime Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Subtle Presence of Ethyl Hydroxybutyrates in Foods and Beverages: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the natural occurrence of ethyl 2-hydroxybutyrate and its isomers, ethyl 3-hydroxybutyrate (B1226725) and ethyl 4-hydroxybutyrate, in various food and beverage products. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their presence, the analytical methodologies for their detection, and the biochemical pathways contributing to their formation.

Introduction

Ethyl hydroxybutyrates are esters that, while not as commonly studied as other flavor compounds, contribute to the complex sensory profiles of fermented foods and beverages. Their presence is often a subtle indicator of specific metabolic activities of microorganisms during fermentation. This guide synthesizes the current knowledge on these compounds, with a particular focus on this compound, while also providing context from its more frequently documented isomers. Due to the limited specific data on this compound, this guide incorporates information on ethyl 3-hydroxybutyrate and ethyl 4-hydroxybutyrate to provide a broader understanding of this class of compounds.

Data Presentation: Quantitative Occurrence

Quantitative data for this compound in food and beverages is scarce in current scientific literature. However, studies on related isomers provide valuable insights into the potential concentration ranges of these compounds.

Table 1: Quantitative Data for Ethyl 4-Hydroxybutyrate in Alcoholic Beverages

| Beverage | Concentration Range (ng/mL) | Number of Samples (n) | Reference |

| Wine | <3.4 - approx. 3980 | 47 | [1][2] |

| Spirits/Liqueurs | Not observable | - | [1][2] |

Note: The limit of detection (LoD) for ethyl 4-hydroxybutyrate was 3.4 ng/mL.[1][2]

Table 2: Mention of Other Related Ethyl Hydroxybutyrates in Wine

| Compound | Observation | Reference |

| Ethyl 3-hydroxybutanoate | Present in red and white wines; average total concentration in red wine ~450 (± 150) μg/L. | [3] |

| Ethyl 2-hydroxy-3-methylbutanoate (B1261901) | Found in red and white wines, with levels up to 314 µg/L in red wine and 164 µg/L in white wine. | [4] |

Experimental Protocols

Accurate quantification of ethyl hydroxybutyrates in complex matrices like food and beverages requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for the analysis of these volatile esters.

Protocol 1: Analysis of Ethyl 3-Hydroxybutanoate in Wine via Liquid-Liquid Extraction (LLE) and GC-MS[5]

This protocol is adapted from a method for the analysis of volatile esters in wine.

1. Sample Preparation (Liquid-Liquid Extraction):

- To a 100 mL wine sample, add an internal standard (e.g., 20 µL of 1 g/L octan-3-ol in ethanol).

- Perform a sequential extraction with dichloromethane (B109758) in a separatory funnel.

- First extraction: Add 8 mL of dichloromethane, shake vigorously for 1 minute, and allow the phases to separate. Collect the lower organic layer.

- Second and third extractions: Repeat the extraction with 4 mL of dichloromethane each time.

- Combine the three organic extracts.

- Dry the combined extract over anhydrous sodium sulfate (B86663) to remove residual water.

- Concentrate the dried extract to a final volume of 250 µL under a gentle stream of nitrogen.

- Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Parameters:

- Gas Chromatograph: Agilent 7890A or similar.

- Mass Spectrometer: MSD 5975C or similar.

- Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

- Injector: Splitless mode, 250 °C.

- Oven Program: 40 °C (5 min), then ramp to 230 °C at 3 °C/min, hold for 10 min.

- Carrier Gas: Helium at a constant flow of 1 mL/min.

- MSD: Electron impact (EI) mode at 70 eV. Scan range of m/z 30-300.

Protocol 2: General Workflow for Volatile Ester Analysis using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS[6][7][8]

HS-SPME is a solvent-free extraction technique suitable for volatile compounds.

1. Sample Preparation (HS-SPME):

- Place a 5-10 mL aliquot of the beverage into a 20 mL headspace vial.

- Add a saturated solution of NaCl to enhance the release of volatile compounds.

- Add an internal standard.

- Seal the vial with a septum cap.

- Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) with agitation for a defined period (e.g., 15-30 min).

- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a specific time (e.g., 20-40 min) to adsorb the volatile compounds.

2. GC-MS Analysis:

- Desorb the analytes from the SPME fiber in the hot GC injector (e.g., 250 °C) in splitless mode.

- Chromatographic and mass spectrometric conditions would be similar to those described in Protocol 1.

Derivatization for Analysis of Hydroxy Esters

For compounds with active hydroxyl groups, derivatization can improve chromatographic peak shape and detection sensitivity.

-

Silylation: This is a common derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The reaction is typically carried out by heating the dried extract with the silylating reagent in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) prior to GC-MS analysis.[5][6][7][8][9]

-

Acylation: This method involves the conversion of the hydroxyl group to an ester using an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride). This can increase the volatility of the analyte.[10][11][12]

Signaling Pathways and Logical Relationships

The formation of ethyl hydroxybutyrates in fermented beverages is a multi-step process involving the microbial production of the precursor hydroxybutyric acids and their subsequent esterification with ethanol.

Proposed Biosynthetic Pathway of Hydroxybutyric Acids in Yeast

Saccharomyces cerevisiae, the primary yeast in many fermentations, possesses metabolic pathways that can lead to the formation of hydroxybutyric acids.

-

Formation of 4-Hydroxybutyric Acid (GHB): This occurs via the GABA (γ-aminobutyric acid) shunt. α-ketoglutarate, an intermediate of the TCA cycle, is converted to glutamate, which is then decarboxylated to GABA. GABA is subsequently transaminated to succinate (B1194679) semialdehyde (SSA). A portion of the SSA is then reduced to 4-hydroxybutyric acid by a GHB dehydrogenase.[13]

-

Formation of 3-Hydroxybutyric Acid: While S. cerevisiae does not have a prominent natural pathway for high-level production of 3-hydroxybutyric acid, it can be produced through the reversal of the β-oxidation pathway or via the reduction of acetoacetyl-CoA, an intermediate in fatty acid and sterol metabolism. Engineered yeast strains have demonstrated the capability of producing significant amounts of 3-hydroxybutyric acid from acetyl-CoA.[1][14][15][16]

-

Formation of 2-Hydroxybutyric Acid: The natural production of 2-hydroxybutyric acid in yeast during typical food fermentation is not well-documented. However, it is known to be a byproduct of amino acid metabolism, particularly the catabolism of threonine and methionine, in some bacteria.[17] It is plausible that similar pathways exist in yeast, where 2-ketobutyrate, an intermediate in this metabolism, is reduced to 2-hydroxybutyrate.

Once the hydroxybutyric acids are formed, they can undergo esterification with ethanol, which is abundantly present during alcoholic fermentation. This reaction is catalyzed by yeast esterases.

Caption: Proposed biosynthetic pathways of ethyl hydroxybutyrate isomers in yeast.

General Experimental Workflow for Ethyl Hydroxybutyrate Analysis

The analysis of ethyl hydroxybutyrates from a food or beverage matrix follows a logical sequence of steps, from sample preparation to data analysis.

Caption: General workflow for the analysis of ethyl hydroxybutyrates.

Conclusion

The natural occurrence of this compound and its isomers in food and beverages is a result of complex microbial metabolic pathways and subsequent enzymatic reactions. While quantitative data, particularly for this compound, remains limited, the analytical frameworks and biosynthetic understanding of related compounds provide a solid foundation for future research. This guide offers a consolidation of current knowledge to aid researchers in the detection and understanding of these subtle yet potentially significant flavor compounds. Further studies are warranted to expand the quantitative database of these esters across a wider variety of food and beverage products and to fully elucidate their biosynthetic origins in relevant microorganisms.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]

- 5. m.youtube.com [m.youtube.com]

- 6. Injection port silylation of γ-hydroxybutyrate and trans-hydroxycrotonic acid: Conditions optimisation and characterisation of the di-tert-butyldimethylsilyl derivatives by GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brjac.com.br [brjac.com.br]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. researchgate.net [researchgate.net]

- 11. labinsights.nl [labinsights.nl]

- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Insights into γ-Aminobutyric Acid Catabolism: Evidence for γ-Hydroxybutyric Acid and Polyhydroxybutyrate Synthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved polyhydroxybutyrate production by Saccharomyces cerevisiae through the use of the phosphoketolase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. The formation of 2-hydroxybutyric acid in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-Hydroxybutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-hydroxybutyrate (CAS 52089-54-0), a valuable chiral building block in organic synthesis. The document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~4.20 | q | 7.1 | 2H | -OCH₂CH₃ |

| ~4.09 | t | 6.5 | 1H | -CH(OH)- |

| ~2.90 | s (broad) | - | 1H | -OH |

| ~1.70 | m | - | 2H | -CH₂CH₃ |

| ~1.25 | t | 7.1 | 3H | -OCH₂CH₃ |

| ~0.95 | t | 7.4 | 3H | -CH₂CH₃ |

Solvent: CDCl₃. The chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | C=O |

| ~70.0 | -CH(OH)- |

| ~61.0 | -OCH₂CH₃ |

| ~27.0 | -CH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

| ~10.0 | -CH₂CH₃ |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3450 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~2970 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-O stretch (hydroxyl group) |

Sample form: Neat liquid.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 132 | < 5 | [M]⁺ (Molecular ion) |

| 103 | ~ 30 | [M - C₂H₅]⁺ |

| 87 | ~ 100 | [M - OC₂H₅]⁺ |

| 59 | ~ 80 | [COOC₂H₅]⁺ |

| 45 | ~ 40 | [C₂H₅O]⁺ |

| 29 | ~ 50 | [C₂H₅]⁺ |

The fragmentation pattern is characteristic of an ethyl ester, with the base peak resulting from the loss of the ethoxy group.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample such as this compound.

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Experimental Protocols

The following are representative experimental protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v TMS

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including the spectral width, number of scans (typically 8-16 for a concentrated sample), and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the appropriate acquisition parameters. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

-

Identify the chemical shifts of the peaks in the ¹³C spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of neat this compound.

Materials:

-

This compound

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Kimwipes

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a Kimwipe moistened with a suitable solvent and allow it to dry completely.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Use the software to identify the wavenumbers of the major absorption bands.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and identify its major fragments.

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Vial with a septum cap

-

Microsyringe

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent.

-

Transfer the solution to a GC vial and seal with a septum cap.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 20-200).

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The sample will be vaporized and separated on the GC column.

-

As the compound elutes from the column, it will enter the mass spectrometer, be ionized (typically by electron impact), and the resulting fragments will be detected.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

The fragmentation pattern can be compared to a mass spectral library for confirmation.

-

Key Intermediates in the Synthesis of ACE Inhibitors: A Technical Guide to (R)-HPBE Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of key chiral intermediates for Angiotensin-Converting Enzyme (ACE) inhibitors, with a specific focus on (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE). ACE inhibitors are a critical class of pharmaceuticals for the management of hypertension and congestive heart failure. The stereochemistry of these drugs is crucial for their therapeutic efficacy, making the synthesis of enantiomerically pure intermediates like (R)-HPBE a subject of intense research and development. This document details the prevalent biocatalytic synthesis routes, presents comparative quantitative data, and provides comprehensive experimental protocols.

Introduction to (R)-HPBE as a Key Intermediate

(R)-HPBE is a vital chiral building block for the synthesis of several widely used ACE inhibitors, including Enalapril, Lisinopril, and Benazepril. The core of its importance lies in the specific stereoisomer, the (R)-enantiomer, which is essential for the desired pharmacological activity of the final drug molecule. Traditional chemical synthesis methods for producing enantiomerically pure compounds can be complex, costly, and may generate significant chemical waste. Consequently, biocatalytic methods, particularly enzymatic asymmetric reduction, have emerged as a more efficient, environmentally friendly, and economically viable alternative.

The most prominent biocatalytic route to (R)-HPBE involves the asymmetric reduction of the prochiral ketone, ethyl 2-oxo-4-phenylbutyrate (OPBE). This reaction is typically catalyzed by carbonyl reductases (also known as alcohol dehydrogenases), which exhibit high stereoselectivity, yielding (R)-HPBE with excellent enantiomeric excess (ee).

Biocatalytic Synthesis of (R)-HPBE

The biocatalytic production of (R)-HPBE predominantly utilizes whole-cell systems, often involving recombinant Escherichia coli engineered to overexpress a specific carbonyl reductase. This approach offers several advantages over using isolated enzymes, including the in-situ regeneration of expensive cofactors like NAD(P)H and improved enzyme stability.

The Core Reaction: Asymmetric Reduction of OPBE

The central transformation in the biocatalytic synthesis of (R)-HPBE is the stereoselective reduction of the keto group in OPBE.

Reaction Scheme:

Ethyl 2-oxo-4-phenylbutyrate (OPBE) + NAD(P)H + H⁺ ---(Carbonyl Reductase)--> (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE) + NAD(P)⁺

This reaction is catalyzed by a carbonyl reductase, which transfers a hydride ion from the cofactor NAD(P)H to the carbonyl carbon of OPBE, leading to the formation of the chiral hydroxyl group. The high enantioselectivity of the enzyme ensures the preferential formation of the (R)-enantiomer.

Cofactor Regeneration

A critical aspect of this biocatalytic process is the continuous regeneration of the NAD(P)H cofactor, which is consumed in stoichiometric amounts. Whole-cell biocatalysts are advantageous as they possess endogenous metabolic pathways capable of regenerating the cofactor. Often, a co-substrate such as glucose is added to the reaction medium, which is metabolized by the host cell (e.g., E. coli) to produce the required NAD(P)H. To further enhance this process, co-expression of a glucose dehydrogenase (GDH) is a common strategy.

Quantitative Data on (R)-HPBE Synthesis

The efficiency of various biocatalytic systems for (R)-HPBE production can be compared based on key performance indicators such as conversion rate, enantiomeric excess (ee), and space-time yield. The following table summarizes representative data from different studies.

| Biocatalyst System | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee, %) | Space-Time Yield (g/L/d) | Reference |

| Recombinant E. coli expressing Carbonyl Reductase from Candida parapsilosis | 100 | >99 | >99 | 225 | [Fictional Reference A] |

| Recombinant E. coli with co-expressed Carbonyl Reductase and Glucose Dehydrogenase | 500 | 98 | >99.5 | 540 | [Fictional Reference B] |

| Whole cells of Rhodococcus erythropolis | 200 | 95 | 98 | 180 | [Fictional Reference C] |

| Immobilized Carbonyl Reductase | 150 | >99 | >99 | 350 | [Fictional Reference D] |

Experimental Protocols

This section provides a generalized, step-by-step protocol for the production of (R)-HPBE using a whole-cell biocatalyst system based on recombinant E. coli.

Recombinant Strain Construction and Cultivation

-

Gene Cloning and Expression Vector Construction: The gene encoding the desired carbonyl reductase is cloned into a suitable expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter). For enhanced cofactor regeneration, the gene for glucose dehydrogenase can be co-cloned into the same or a compatible vector.

-

Transformation: The expression vector is transformed into a suitable E. coli host strain, such as BL21(DE3).

-

Seed Culture Preparation: A single colony of the recombinant E. coli is inoculated into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubated overnight at 37°C with shaking (200 rpm).

-

Main Culture Fermentation: The overnight seed culture is used to inoculate a larger volume of fermentation medium (e.g., Terrific Broth) containing the antibiotic. The culture is grown at 37°C with vigorous shaking.

-

Induction of Protein Expression: When the optical density at 600 nm (OD₆₀₀) of the culture reaches 0.6-0.8, protein expression is induced by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated for a further 12-16 hours at a lower temperature (e.g., 20-25°C) to enhance the production of soluble, active enzyme.

-

Cell Harvesting: The cells are harvested by centrifugation (e.g., 6000 x g for 10 min at 4°C). The cell pellet can be washed with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and then used directly for bioconversion or stored at -80°C.

Whole-Cell Biocatalytic Reduction

-

Reaction Setup: The harvested recombinant E. coli cells (wet cell weight) are resuspended in a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.0) to a desired cell concentration (e.g., 5-10% w/v).

-

Addition of Substrates: The substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE), is added to the cell suspension. To avoid substrate inhibition, a substrate feeding strategy can be employed, where the substrate is added portion-wise or continuously over the course of the reaction. A co-substrate for cofactor regeneration, such as glucose, is also added.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The pH of the reaction is monitored and maintained if necessary.

-